On-Target Cell Killing Confirmed by Resistance Mutations in RUVBL1/2
CB-6644's anticancer activity is driven by direct, on-target engagement of the RUVBL1/2 complex, validated through the generation of drug-resistant cell clones. These clones harbor specific amino acid mutations in either RUVBL1 or RUVBL2, confirming that cell death is a direct consequence of inhibiting this specific complex [1]. This level of target validation is a differentiator compared to less selective agents like sorafenib, where RUVBL2 inhibition is one of many potential off-target effects [2].
| Evidence Dimension | On-Target Specificity Validation |
|---|---|
| Target Compound Data | Cell killing attributed to on-target RUVBL1/2 engagement |
| Comparator Or Baseline | Acquired resistance to CB-6644 maps to mutations in RUVBL1 or RUVBL2 |
| Quantified Difference | Mechanism validated via resistance mutation mapping |
| Conditions | In vitro selection for CB-6644-resistant cancer cell clones |
Why This Matters
Procurement of CB-6644 is justified by a clean, validated on-target mechanism, minimizing the risk of confounding phenotypes observed with less specific tool compounds.
- [1] Assimon, V. A., et al. ACS Chem. Biol. 2019. Resistance mutation mapping to RUVBL1/2. View Source
- [2] Nano, N., et al. Sorafenib as an Inhibitor of RUVBL2. Biomolecules 2020, 10(4), 605. DOI: 10.3390/biom10040605 View Source
